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Compound of Interest

Compound Name: Peficitinib hydrobromide

Cat. No.: B609891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Peficitinib hydrobromide's in vivo target

engagement with other leading Janus kinase (JAK) inhibitors. The information presented is

collated from preclinical and clinical studies to support research and development in

autoimmune and inflammatory diseases.

Peficitinib hydrobromide is an orally administered pan-Janus kinase (JAK) inhibitor that

targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By inhibiting these enzymes,

Peficitinib modulates the signaling of multiple cytokines crucial to the pathogenesis of

autoimmune disorders.[2] Its mechanism of action lies in the inhibition of the JAK-STAT

signaling pathway, a critical cascade in the cellular response to numerous cytokines and growth

factors.[3] This inhibition prevents the phosphorylation and subsequent activation of Signal

Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the

transcription of pro-inflammatory genes.[3]

Comparative In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Peficitinib

and other JAK inhibitors against the four JAK family members. This in vitro data provides a

baseline for understanding the selectivity profile of each compound.
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JAK Inhibitor
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Peficitinib 3.9[3] 5.0[3] 0.7[3] 4.8[3]

Tofacitinib 1[4] 20[4] 112[4] >400[4]

Baricitinib 5.9 5.7 >400 53

Upadacitinib 47 593 1860 2715

In Vivo Target Engagement: Inhibition of STAT
Phosphorylation
A key measure of in vivo target engagement for JAK inhibitors is the inhibition of cytokine-

induced STAT phosphorylation. The following table presents available data on the in vivo or ex

vivo inhibition of STAT phosphorylation for Peficitinib and its comparators.
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JAK Inhibitor
Animal Model/
Study Population

Assay Key Findings

Peficitinib Rat

Ex vivo IL-2-induced

STAT5

phosphorylation in

whole blood

Mean IC50 of 124 nM.

[3]

Peficitinib
Healthy Human

Subjects
Ex vivo JAK inhibition

Single doses (3-300

mg) resulted in a

dose-dependent mean

peak JAK inhibition

from 6% to 93%.

Multiple doses (100 or

200 mg twice daily)

led to >85% peak JAK

inhibition.[5][6]

Tofacitinib
Rheumatoid Arthritis

Patients

In vivo cytokine-

induced STAT

phosphorylation

Significantly

decreased

phosphorylation of

multiple STATs in a

cytokine and cell-type

dependent manner

(10% to 73% inhibition

after 3 months of

treatment).

Baricitinib
Murine Model of

Lupus

In vivo STAT1 and

STAT3

phosphorylation in B

cells

Significantly

suppressed

phosphorylation of

STAT1 and STAT3.

Upadacitinib
Healthy Human

Subjects

Ex vivo IL-6 and IL-7

induced STAT

phosphorylation

Dose-dependent

inhibition of STAT3

and STAT5

phosphorylation.
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Comparative In Vivo Efficacy in a Rat Adjuvant-
Induced Arthritis (AIA) Model
The rat AIA model is a standard preclinical model for evaluating the efficacy of anti-arthritic

drugs. The table below compares the in vivo efficacy of Peficitinib and Tofacitinib in this model.

JAK Inhibitor Dose Efficacy Outcome

Peficitinib 3 - 30 mg/kg (oral, repeated)

Dose-dependent and

significant attenuation of

arthritis score, paw swelling,

pain threshold, grip strength,

and histopathologic injuries.[7]

Peficitinib 10 mg/kg (oral)

Demonstrated comparable

efficacy to Tofacitinib at 3

mg/kg in reducing arthritis-

associated symptoms.[7]

Showed significantly greater

inhibitory effects on the loss of

bone mineral density and

synovial thickening compared

to Tofacitinib at 3 mg/kg.[3]

Tofacitinib 1 - 10 mg/kg (oral, repeated)

Dose-related and significant

attenuation of arthritis score,

paw swelling, pain threshold,

grip strength, and

histopathologic injuries.

Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the prophylactic and therapeutic efficacy of a JAK inhibitor in a rat model

of rheumatoid arthritis.[8]

Materials:
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Lewis or Sprague-Dawley rats[7]

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[7]

Test compound (e.g., Peficitinib hydrobromide) and vehicle[2]

Calipers for measuring paw volume

Scoring system for clinical signs of arthritis

Procedure:

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of CFA at the

base of the tail.[7]

Dosing:

Prophylactic regimen: Daily oral administration of the test compound is initiated on the day

of or one day after CFA injection and continues for a predefined period.[2]

Therapeutic regimen: Dosing is initiated after the onset of clinical signs of arthritis

(typically around day 10-12 post-CFA injection).[2]

Efficacy Assessment:

Paw Swelling: Paw volume is measured using calipers at regular intervals.

Arthritis Score: Clinical signs of arthritis (erythema, swelling) in each paw are scored on a

scale of 0-4.

Histopathology: At the end of the study, ankle joints are collected, processed, and stained

for histological evaluation of inflammation, pannus formation, and bone/cartilage

destruction.

Bone Mineral Density: Bone loss can be evaluated using techniques like micro-computed

tomography (µCT).[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/366851158_Comparison_of_the_effects_of_peficitinib_and_tofacitinib_in_the_adjuvant-induced_arthritis_rat_model
https://www.researchgate.net/publication/366851158_Comparison_of_the_effects_of_peficitinib_and_tofacitinib_in_the_adjuvant-induced_arthritis_rat_model
https://www.benchchem.com/product/b609891?utm_src=pdf-body
https://www.benchchem.com/pdf/Peficitinib_for_In_Vivo_Studies_in_Autoimmune_Models_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/publication/366851158_Comparison_of_the_effects_of_peficitinib_and_tofacitinib_in_the_adjuvant-induced_arthritis_rat_model
https://www.benchchem.com/pdf/Peficitinib_for_In_Vivo_Studies_in_Autoimmune_Models_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Peficitinib_for_In_Vivo_Studies_in_Autoimmune_Models_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/publication/366851158_Comparison_of_the_effects_of_peficitinib_and_tofacitinib_in_the_adjuvant-induced_arthritis_rat_model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ex Vivo STAT5 Phosphorylation Assay in Rat Whole
Blood
Objective: To assess the pharmacodynamic effect of a JAK inhibitor by measuring the inhibition

of cytokine-induced STAT5 phosphorylation in whole blood.[1]

Materials:

Whole blood collected from rats treated with the test compound or vehicle.

Recombinant rat or human Interleukin-2 (IL-2).

Phosphate-buffered saline (PBS).

Fixation and permeabilization buffers.

Fluorescently labeled antibodies against CD45, CD3, and phosphorylated STAT5 (pSTAT5).

Flow cytometer.

Procedure:

Blood Collection: At specified time points after the final dose of the test compound, whole

blood is collected into heparinized tubes.

Cytokine Stimulation: Aliquots of whole blood are stimulated with an optimal concentration of

IL-2 (or vehicle as a control) for a short period (e.g., 15-30 minutes) at 37°C.[3]

Fixation and Lysis: Red blood cells are lysed, and the remaining leukocytes are fixed using a

fixation/lysis buffer.

Permeabilization: The fixed cells are permeabilized to allow intracellular staining.

Staining: The permeabilized cells are stained with fluorescently labeled antibodies against

cell surface markers (e.g., CD45, CD3 to identify T-lymphocytes) and intracellular pSTAT5.

Flow Cytometry Analysis: The percentage of pSTAT5-positive lymphocytes is determined

using a flow cytometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28117214/
https://www.benchchem.com/pdf/Technical_Support_Center_Peficitinib_Dose_Response_Curve_Optimization.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The inhibition of IL-2-induced STAT5 phosphorylation is calculated by

comparing the percentage of pSTAT5-positive cells in the samples from treated animals to

that of the vehicle-treated controls.

Visualizing the Mechanism and Workflow
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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